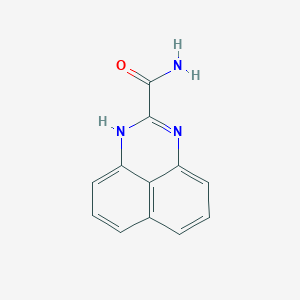
1H-Perimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Perimidine-2-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. These compounds are known for their versatile applications in various fields, including life sciences, medical sciences, and industrial chemistry. The unique electronic properties of perimidines, such as their ability to interact with different proteins and form complexes with metals, make them highly valuable in scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-Perimidine-2-carboxamide can be achieved through various methods. One common approach involves the reaction of heterocyclic ketene aminals with dialkylacetylenedicarboxylates in the presence of ethyl acetate and 4-dimethylaminopyridine under reflux conditions . This method is efficient and yields high-purity products. Industrial production methods often involve the use of catalysts such as ionic liquids, acids, metals, and nanocatalysts to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
1H-Perimidine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: Cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like dimethyl sulfoxide, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Perimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with proteins makes it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: The compound is used in the production of dyes, polymers, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 1H-Perimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1H-Perimidine-2-carboxamide can be compared with other similar compounds, such as:
1H-Pyrazole-1-carboxamidine: This compound is also a nitrogen-containing heterocycle with applications in drug synthesis and medicinal chemistry.
5-Amino-pyrazoles: These compounds are versatile synthetic building blocks used in the synthesis of various heterocyclic scaffolds.
Pyrrolidine derivatives: These compounds are used in drug discovery and have similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific electronic properties and its ability to form stable complexes with metals, which makes it particularly valuable in coordination chemistry and industrial applications.
Properties
CAS No. |
20957-19-1 |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1H-perimidine-2-carboxamide |
InChI |
InChI=1S/C12H9N3O/c13-11(16)12-14-8-5-1-3-7-4-2-6-9(15-12)10(7)8/h1-6H,(H2,13,16)(H,14,15) |
InChI Key |
YTWLYXPBMJMMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
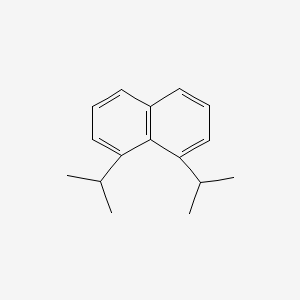
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
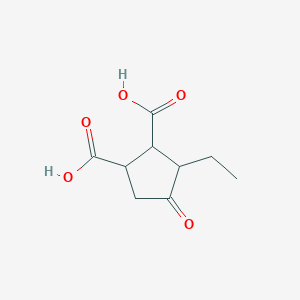
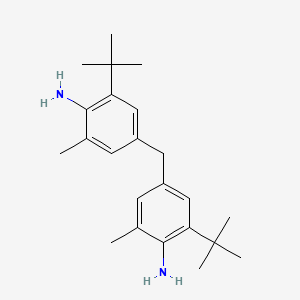
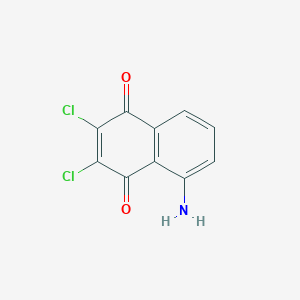
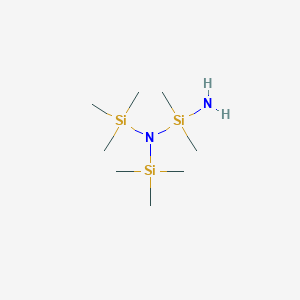
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)

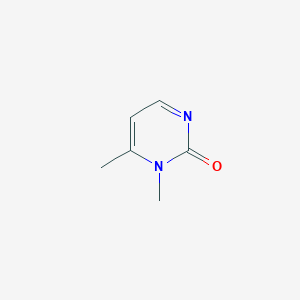
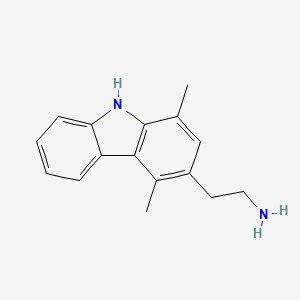
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
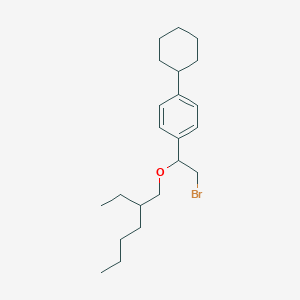
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
